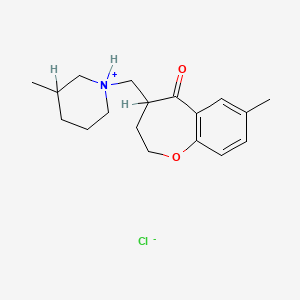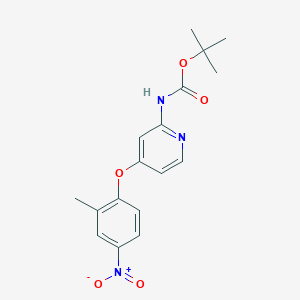![molecular formula C14H7BrN2O B15347697 anthra[1,9-cd]pyrazol-6(2H)-one,3-bromo-](/img/structure/B15347697.png)
anthra[1,9-cd]pyrazol-6(2H)-one,3-bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthra[1,9-cd]pyrazol-6(2H)-one,3-bromo- is a brominated derivative of the anthraquinone-based compound anthra[1,9-cd]pyrazol-6(2H)-one. The inclusion of a bromine atom imparts unique chemical properties that distinguish it from its non-brominated counterparts. This compound is of interest in various scientific fields due to its structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of anthra[1,9-cd]pyrazol-6(2H)-one,3-bromo- typically involves the bromination of the parent anthra[1,9-cd]pyrazol-6(2H)-one compound. The bromination reaction can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: : In an industrial context, the production of anthra[1,9-cd]pyrazol-6(2H)-one,3-bromo- may involve large-scale bromination processes. The reaction conditions are optimized for maximum yield and purity, often utilizing continuous flow reactors to ensure precise control over temperature, reactant concentration, and reaction time.
化学反応の分析
Types of Reactions: : Anthra[1,9-cd]pyrazol-6(2H)-one,3-bromo- undergoes various types of chemical reactions, including:
Reduction: : Reduction reactions can convert the brominated compound into other derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated or ketonized derivatives, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
Anthra[1,9-cd]pyrazol-6(2H)-one,3-bromo- has diverse applications in various scientific domains:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Studied for its potential interactions with biological macromolecules and its role in biological assays.
Medicine: : Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: : Utilized in the development of dyes, pigments, and other industrial chemicals due to its chromophoric properties.
作用機序
The mechanism by which anthra[1,9-cd]pyrazol-6(2H)-one,3-bromo- exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. The bromine atom may enhance binding affinity or reactivity with these targets, influencing the compound's overall biological or chemical activity. Pathways involved may include signal transduction, oxidative stress response, or metabolic processes.
類似化合物との比較
Compared to other anthraquinone derivatives, anthra[1,9-cd]pyrazol-6(2H)-one,3-bromo- exhibits unique properties due to the presence of the bromine atom. Similar compounds include:
Anthra[1,9-cd]pyrazol-6(2H)-one: : The non-brominated parent compound.
Anthra[1,9-cd]pyrazol-6(2H)-one,3-chloro-: : A chlorinated analog with potentially different reactivity and applications.
Anthra[1,9-cd]pyrazol-6(2H)-one,3-iodo-: : An iodinated analog, which may exhibit different pharmacological or chemical properties.
特性
分子式 |
C14H7BrN2O |
|---|---|
分子量 |
299.12 g/mol |
IUPAC名 |
12-bromo-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C14H7BrN2O/c15-10-6-5-9-11-12(16-17-13(10)11)7-3-1-2-4-8(7)14(9)18/h1-6H,(H,16,17) |
InChIキー |
DDUKJEMIWLXWBB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C(C4=NN3)Br)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


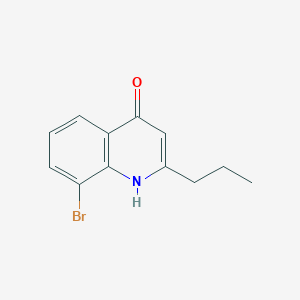
![1,2,4,5-Tetramethyl-6-methylenespiro[2.4]heptane](/img/structure/B15347621.png)
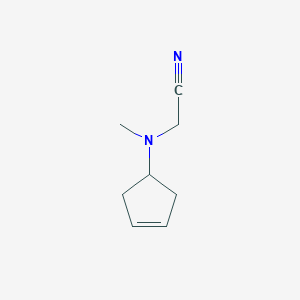


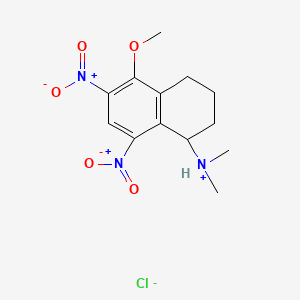
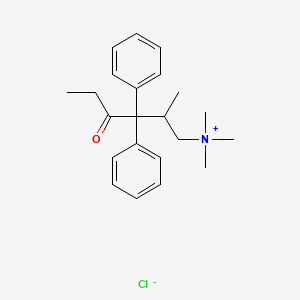
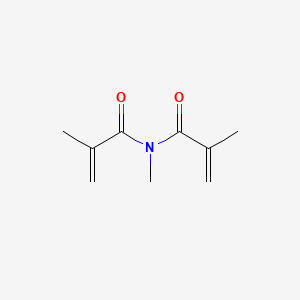
![2-(2-fluorophenyl)-5-[[3-[4-fluoro-2-(trifluoromethyl)phenyl]-5-isoxazolyl]methyl]-5H-Imidazo[4,5-c]pyridine](/img/structure/B15347653.png)

![5,9-Epoxyoxazolo[3,2-a]azepine(9CI)](/img/structure/B15347664.png)
![2,2'-[[4-[(2,6-Dibromo-4-nitrophenyl)azo]-3-methylphenyl]imino]bisethyl diacetate](/img/structure/B15347671.png)
